molecular formula C16H17NO4S B4555572 methyl 4-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate

methyl 4-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate

Cat. No.: B4555572
M. Wt: 319.4 g/mol
InChI Key: GBTXHCBVSHHJRL-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate is a useful research compound. Its molecular formula is C16H17NO4S and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.08782920 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Several studies have been conducted on the synthesis and evaluation of novel derivatives as potential anti-cancer agents. For instance, novel quinuclidinone derivatives, including those related to the thiazolidinone class, have shown promising anti-proliferative effects against cancer cell lines. These compounds have been subjected to cell viability assays, revealing significant anti-cancer activity, particularly among specific analogues which exhibited potent effects. This includes analysis through various spectroscopic techniques and cell death mechanism studies, including DAPI staining and DNA fragmentation analysis to elucidate the mode of action of these compounds (Soni, Sanghvi, Devkar, & Thakore, 2015). Moreover, compounds incorporating the thiazolidinone moiety have also been investigated for their antiproliferative effects against human leukemic cells, demonstrating significant cytotoxicity and inducing cell death (Sharath Kumar et al., 2014).

Anti-inflammatory and Analgesic Properties

Research into the anti-inflammatory and analgesic properties of thiazolidinone derivatives has also been extensive. Celecoxib derivatives incorporating the thiazolidin-2-ylidene moiety have been synthesized and evaluated, showing promising anti-inflammatory, analgesic, and anticancer activities. These studies also assess the compounds for gastric toxicity and their effects on liver, kidney, colon, and brain tissues compared to controls, highlighting the therapeutic potential of these compounds (Küçükgüzel et al., 2013).

Antimicrobial Effects

The antimicrobial effects of thiazolidinone derivatives have been explored, with some compounds showing mild antibacterial activity and others demonstrating significant antifungal effects. This suggests the utility of these compounds in developing new antimicrobial agents, contributing to the broader spectrum of applications in combating infectious diseases (Shelke et al., 2012).

Properties

IUPAC Name

methyl 4-[(Z)-(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-3-4-9-17-14(18)13(22-16(17)20)10-11-5-7-12(8-6-11)15(19)21-2/h5-8,10H,3-4,9H2,1-2H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTXHCBVSHHJRL-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(=CC2=CC=C(C=C2)C(=O)OC)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)OC)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate
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methyl 4-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate
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methyl 4-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate
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methyl 4-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate
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methyl 4-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate
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methyl 4-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.